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Cat. No.: B1600192 Get Quote

Prasugrel is a third-generation thienopyridine antiplatelet agent and a prodrug that requires in

vivo biotransformation to exert its pharmacological effect.[1] Its active metabolite, R-138727, is

a potent and irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on

platelets, thereby inhibiting platelet activation and aggregation.[1][2][3] The metabolic activation

of prasugrel is a rapid and efficient two-step process, primarily occurring in the intestine and

liver.[4][5][6] This guide provides a detailed examination of the metabolic pathway, enzymatic

kinetics, and experimental methodologies involved in the formation of R-138727.

Metabolic Pathway
The conversion of prasugrel to its active form, R-138727, involves two sequential metabolic

steps:

Ester Hydrolysis: Prasugrel is rapidly hydrolyzed, primarily by human carboxylesterase 2

(hCE2) in the intestine, to form an inactive thiolactone intermediate, R-95913.[4][7][8] This

initial step is highly efficient, to the extent that the parent compound, prasugrel, is often

undetectable in plasma following oral administration.[5][8] Human carboxylesterase 1

(hCE1), found predominantly in the liver, plays a much smaller role in this conversion.[7]

Cytochrome P450-Mediated Oxidation: The intermediate metabolite, R-95913, undergoes a

single-step oxidation by cytochrome P450 (CYP) enzymes in the intestine and liver to form

the active metabolite, R-138727.[5][9] This reaction involves the opening of the thiolactone

ring to expose a reactive thiol group.[1][2] The primary enzymes responsible for this step are

CYP3A4/5 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[2][4][9][10]
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The active metabolite R-138727 contains a reactive thiol group that forms an irreversible

disulfide bond with cysteine residues on the P2Y12 receptor, leading to sustained inhibition of

platelet function for the lifespan of the platelet.[2][11]

Enzymatic Kinetics
The efficiency of prasugrel's bioactivation is largely attributed to the rapid initial hydrolysis step.

The kinetic parameters for the hydrolysis of prasugrel by human carboxylesterases have been

characterized in vitro.

Enzyme
Apparent
Km / Ks
(μM)

Apparent
Vmax
(nmol/min/
μg protein)

Kinetic
Model

Hill
Coefficient
(n)

Apparent
IC50 (μM)

hCE1 9.25 0.725
Michaelis-

Menten

Not

Applicable

Not

Applicable

hCE2 11.1 19.0

Hill Kinetics

(at low

substrate

concentration

s) &

Substrate

Inhibition (at

high

concentration

s)

1.42 76.5

Data sourced from in vitro studies with expressed and purified enzymes.[7]

The hydrolysis of prasugrel by hCE2 is at least 25 times greater than by hCE1.[7] The complex

kinetics of hCE2, showing both positive cooperativity (Hill coefficient > 1) at lower

concentrations and substrate inhibition at higher concentrations, highlight its central role in the

rapid formation of the R-95913 intermediate.[7]
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The study of prasugrel metabolism typically involves in vitro and in vivo methodologies. Below

are generalized protocols for key experiments.

1. In Vitro Hydrolysis of Prasugrel by Human Carboxylesterases

This experiment aims to determine the kinetic parameters of prasugrel hydrolysis by hCE1 and

hCE2.

Materials:

Recombinant human hCE1 and hCE2 enzymes.

Prasugrel stock solution.

Phosphate buffer (pH 7.4).

Acetonitrile (for reaction termination).

High-performance liquid chromatography (HPLC) system with mass spectrometry (MS)

detection.

Procedure:

Prepare a series of prasugrel dilutions in phosphate buffer.

Pre-incubate the recombinant enzyme (hCE1 or hCE2) at 37°C.

Initiate the reaction by adding the prasugrel solution to the enzyme preparation.

Incubate the reaction mixture at 37°C for a specified time.

Terminate the reaction by adding a cold solution of acetonitrile.

Centrifuge the samples to pellet the precipitated protein.

Analyze the supernatant for the formation of R-95913 using a validated LC-MS/MS

method.

Calculate the rate of formation of R-95913 at each substrate concentration.
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Determine the kinetic parameters (Km, Vmax, etc.) by fitting the data to appropriate

enzyme kinetic models using non-linear regression analysis.

2. In Vitro Metabolism of R-95913 by Human Liver Microsomes

This assay identifies the CYP isoforms responsible for the conversion of R-95913 to R-138727.

Materials:

Pooled human liver microsomes (HLMs).

R-95913 stock solution.

NADPH regenerating system.

Specific chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4,

ticlopidine for CYP2B6).

Recombinant human CYP enzymes (for confirmation).

Phosphate buffer (pH 7.4).

LC-MS/MS system.

Procedure:

Incubate R-95913 with HLMs in the presence of the NADPH regenerating system at 37°C.

In parallel incubations, include specific CYP chemical inhibitors to assess the contribution

of individual isoforms.

Terminate the reactions at various time points.

Quantify the formation of R-138727 using LC-MS/MS.

To confirm the results, perform similar incubations using a panel of recombinant human

CYP enzymes instead of HLMs.

3. Caco-2 Cell Permeability and Metabolism Assay
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This experiment evaluates the intestinal absorption and metabolism of prasugrel.

Materials:

Caco-2 cells cultured on permeable supports to form a monolayer.

Prasugrel solution.

Transport buffer (e.g., Hanks' Balanced Salt Solution).

LC-MS/MS system.

Procedure:

Grow Caco-2 cells on permeable supports for approximately 21 days to allow for

differentiation and formation of a tight monolayer.

Add the prasugrel solution to the apical (donor) side of the monolayer.

At various time points, collect samples from both the apical and basolateral (receiver)

compartments.

Analyze the samples for the concentrations of prasugrel and its metabolites (R-95913 and

R-138727) using LC-MS/MS.

Calculate the apparent permeability coefficient (Papp) to assess absorption potential.

The appearance of metabolites in the basolateral compartment provides insight into

intestinal first-pass metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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